Methyl (3S)-3-amino-3-(2-anthryl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(2-anthryl)propanoate is an organic compound that features an anthracene moiety attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2-anthryl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene derivatives and amino acid esters.
Coupling Reaction: The anthracene derivative is coupled with the amino acid ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(2-anthryl)propanoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-3-(2-anthryl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the strong fluorescence of the anthracene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(2-anthryl)propanoate involves its interaction with molecular targets through its anthracene moiety. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Anthrylacetic Acid: Another anthracene derivative with similar structural features.
9-Anthrylmethyl Methacrylate: Used in the synthesis of polymers with fluorescent properties.
2-Anthryl Methacrylamide: Utilized in the development of functional monomers for polymer synthesis.
Uniqueness
Methyl (3S)-3-amino-3-(2-anthryl)propanoate is unique due to its combination of an amino acid derivative with an anthracene moiety. This structural feature imparts both biological activity and strong fluorescence, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17NO2 |
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Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-anthracen-2-ylpropanoate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)11-17(19)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,19H2,1H3/t17-/m0/s1 |
InChI Key |
XNMZEVMFODYBME-KRWDZBQOSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origin of Product |
United States |
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